Structural Uniqueness: Linker and Head Group Deviation from Classical GPR40 Agonists
Unlike classical GPR40 partial agonists such as TAK-875 (fasiglifam), which feature a phenylpropanoic acid core, 4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide presents a unique three-module architecture: a 4-butoxybenzamide, a non-acidic hydroxypropyl linker, and a 2,5-dimethylfuran terminal group [1], [2]. This departs from the acidic head groups common in FFA1 ligands and may confer distinct binding mode and signaling bias.
| Evidence Dimension | Chemical structure / pharmacophore topology |
|---|---|
| Target Compound Data | Benzamide core with neutral hydroxypropyl linker and non-acidic dimethylfuran head |
| Comparator Or Baseline | TAK-875 (fasiglifam) - phenylpropanoic acid core with acidic head |
| Quantified Difference | Qualitative structural divergence: absence of carboxylic acid moiety; unique furan substitution pattern |
| Conditions | In silico structural comparison |
Why This Matters
Procurement decisions for target-based screening should prioritize this compound if a non-acidic GPR40 chemotype is desired, as it fills a gap not addressed by well-characterized acidic agonists.
- [1] PubChem Substance Record, SID 461679313. National Center for Biotechnology Information. View Source
- [2] Negoro, N. et al. (2010) 'Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist', ACS Medicinal Chemistry Letters, 1(9), pp. 530-534. doi:10.1021/ml100200x. View Source
